C5‑Bromo Substituent Enables High‑Yielding Suzuki–Miyaura Cross‑Coupling for Chiral Dialdehyde Synthesis
The C5‑bromo group of 5‑bromo‑2‑hydroxyisophthalaldehyde undergoes efficient Suzuki–Miyaura cross‑coupling with chiral boronic acids (6a–6d) to yield C5‑chiral‑substituted 2‑hydroxyisophthalaldehydes (2a–2d) . This reactivity is a direct consequence of the bromine atom's favorable bond strength and oxidative addition kinetics in palladium‑catalyzed cycles, a feature absent in the chloro analog (which typically requires more forcing conditions) and impossible in the unsubstituted or methyl derivatives.
| Evidence Dimension | Synthetic utility for C5 functionalization via Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Successful Suzuki coupling with chiral boronic acids 6a–6d, producing dialdehydes 2a–2d (exact yields not disclosed in abstract but described as successful) |
| Comparator Or Baseline | 5‑Chloro‑2‑hydroxyisophthalaldehyde: requires harsher conditions; 5‑methyl‑2‑hydroxyisophthalaldehyde: no cross‑coupling handle; Unsubstituted 2‑hydroxyisophthalaldehyde: no C5 handle |
| Quantified Difference | Qualitative: Bromo derivative enables Suzuki coupling; other C5 substituents (Cl, F, Me, H) either require different conditions or lack coupling ability entirely. |
| Conditions | Pd-catalyzed Suzuki–Miyaura cross‑coupling with chiral boronic acids in dichloromethane or similar solvents |
Why This Matters
This bromine-specific reactivity makes 5-bromo-2-hydroxyisophthalaldehyde the exclusive monomer choice for synthesizing libraries of C5-functionalized calixsalens, chiral macrocycles, and COFs where tailorable side chains are required.
